Iodine azide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
14696-82-3 |
|---|---|
Molecular Formula |
IN3 |
Molecular Weight |
168.925 g/mol |
InChI |
InChI=1S/IN3/c1-3-4-2 |
InChI Key |
YPWNNTBDMSIJIR-UHFFFAOYSA-N |
SMILES |
[N-]=[N+]=NI |
Canonical SMILES |
[N-]=[N+]=NI |
Other CAS No. |
14696-82-3 |
Synonyms |
IODINEAZIDE |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Iodine Azide Generation
In-Situ Generation Protocols for Homogeneous Reactions
In-situ generation, where the reagent is formed in the reaction mixture immediately before its intended use, is a primary strategy to handle the explosive nature of iodine azide (B81097). wikipedia.orggoogle.com This approach avoids the isolation and storage of the hazardous compound.
The most common method for the in-situ generation of iodine azide involves the reaction of sodium azide (NaN₃) with iodine monochloride (ICl). google.comresearchgate.net This reaction is typically performed at low temperatures (0 °C) in a suitable organic solvent. google.com The immediate appearance of a brownish-yellow color signifies the formation of this compound. google.com
Other reactant systems have also been developed. These include the use of thallium azide (TlN₃) with iodine monochloride, or N-iodosuccinimide with hydrazoic acid. researchgate.net More recently, tetrabutylammonium (B224687) azide has been employed in place of sodium azide due to its better solubility in organic solvents, facilitating a more rapid reaction with iodine monochloride. beilstein-journals.orgnih.gov Another approach involves the use of trimethylsilyl (B98337) azide (TMSN₃) with iodine monochloride. nih.gov
A comparative table of common reactant systems for the in-situ generation of this compound is presented below:
| Azide Source | Iodine Source | Typical Solvents | Reference |
| Sodium Azide (NaN₃) | Iodine Monochloride (ICl) | Acetonitrile, Dichloromethane (B109758) | google.comresearchgate.net |
| Thallium Azide (TlN₃) | Iodine Monochloride (ICl) | Acetonitrile, Dichloromethane | researchgate.net |
| Hydrazoic Acid (HN₃) | N-Iodosuccinimide | Dichloromethane | researchgate.net |
| Tetrabutylammonium azide | Iodine Monochloride (ICl) | Acetonitrile | beilstein-journals.orgnih.gov |
| Trimethylsilyl azide (TMSN₃) | Iodine Monochloride (ICl) | Not specified | nih.gov |
This table summarizes common reactant systems for the in-situ generation of this compound, highlighting the azide and iodine sources, and typical solvents used.
The choice of solvent plays a critical role in the in-situ generation and subsequent reactions of this compound. Polar solvents are generally preferred. google.com Acetonitrile is a commonly used solvent and appears to be optimal for many reactions involving this compound. beilstein-journals.orgresearchgate.net Other effective solvents include dimethylformamide (DMF), ether, and dichloromethane (CH₂Cl₂). researchgate.netbeilstein-journals.org The solubility of the azide salt, particularly sodium azide, can be a limiting factor, which is why alternatives like tetrabutylammonium azide are sometimes used. beilstein-journals.orgnih.gov In some cases, the presence of specific solvents like methanol (B129727) can be beneficial, with the proposed active reagent being methyl hypoiodite (B1233010). rsc.org
Reactant Systems for In-Situ Generation (e.g., Sodium Azide and Iodine Monochloride)
Heterogeneous and Supported Reagent Approaches
To further enhance safety and simplify product purification, heterogeneous and supported reagent systems have been developed. These approaches immobilize the hazardous azide species on a solid support, preventing its release into the reaction medium in large, uncontrolled quantities.
A significant advancement in the safe handling of this compound is the development of polymer-bound bisazidoiodate(I) complexes. thieme-connect.comthieme-connect.com These reagents are stable, non-explosive, and can be stored for extended periods without significant loss of activity. beilstein-journals.orgrsc.orgthieme-connect.com The polymer support is typically an ion-exchange resin, such as Amberlyst A-26. beilstein-journals.orgrsc.org
The preparation of these polymer-bound reagents involves a multi-step process that avoids the generation of free this compound. beilstein-journals.org The resulting orange-colored resin serves as a source of this compound, which is released in a controlled manner into the reaction solution. rsc.orgresearchgate.net This method allows for a variety of chemical transformations, including the 1,2-azido-iodination of alkenes. nih.gov A key advantage is the ease of workup; the polymeric byproduct can be removed by simple filtration. rsc.orgthieme-connect.com Furthermore, the polymer can be regenerated and reused, aligning with the principles of green chemistry. rsc.orgthieme-connect.com
| Feature | Description | References |
| Reagent Type | Polymer-bound bisazidoiodate(I) complex | thieme-connect.comthieme-connect.com |
| Support | Ion-exchange resin (e.g., Amberlyst A-26) | beilstein-journals.orgrsc.org |
| Stability | Stable, storable for months at -15 °C under argon | rsc.orgthieme-connect.com |
| Safety | Non-explosive | beilstein-journals.orgrsc.org |
| Work-up | Simple filtration to remove the polymer byproduct | rsc.orgthieme-connect.com |
| Regeneration | The polymer can be regenerated and reused | rsc.orgthieme-connect.com |
This table outlines the key features of polymer-bound bisazidoiodate(I) as a safe and stable equivalent of this compound.
For specific applications like surface modification, gas-phase generation of this compound has been developed. nih.govacs.org This method involves the in-line generation of gaseous this compound from iodine monochloride vapor and solid sodium azide. nih.govacs.org The resulting gas stream is then used to treat surfaces, such as carbon materials, leading to azide functionalization. nih.govacs.org This technique offers a highly reproducible, selective, and scalable method for surface modification, minimizing waste and side reactions. nih.gov The azide-modified surfaces can then be used for further chemical transformations, such as "click" chemistry reactions. nih.gov
Polymer-Bound this compound Equivalents (e.g., Bisazidoiodate(I) Complexes)
Flow Chemistry and Microreactor Applications in this compound Synthesis
Flow chemistry and the use of microreactors offer significant advantages for handling hazardous reagents like this compound. beilstein-journals.orgnih.gov The small reaction volumes and high surface-to-volume ratio in microreactors allow for better temperature control and mixing, enhancing safety and reaction efficiency. beilstein-journals.org
The synthesis of various organic compounds using this compound has been successfully performed in continuous flow systems. nih.govnih.gov For instance, the conversion of aromatic aldehydes to carbamoyl (B1232498) azides has been achieved safely in microreactors. nih.govnih.gov In these setups, this compound is generated in-situ and immediately reacted with the substrate, minimizing the accumulation of the explosive intermediate. beilstein-journals.orgnih.gov
Furthermore, multistep flow synthesis protocols have been developed that utilize polymer-bound equivalents of this compound. beilstein-journals.orguni-hannover.de These systems allow for the sequential 1,2-functionalization of alkenes to form 2-iodo azides, followed by elimination to yield vinyl azides, all within a continuous flow process. beilstein-journals.orguni-hannover.de This integration of polymer-supported reagents and flow chemistry represents a state-of-the-art approach for the safe and efficient use of this compound in organic synthesis. uni-hannover.de
Continuous Flow Synthesis of this compound and Derivatives
Continuous flow chemistry has emerged as a pivotal technology for managing hazardous reagents like this compound by ensuring that only small quantities are generated and consumed at any given moment. beilstein-journals.org This approach significantly enhances the safety of processes involving highly reactive or unstable intermediates.
One prominent application is the multistep flow synthesis of vinyl azides. beilstein-journals.org This process often begins with the 1,2-functionalization of alkenes using an this compound equivalent. beilstein-journals.org To further enhance safety and practicality, stable, polymer-bound equivalents of this compound have been developed. beilstein-journals.org For instance, a polymer-bound bisazido iodate(I) complex can be prepared on an ion-exchange resin, such as Amberlyst A-26. beilstein-journals.org This solid-supported reagent is not explosive and can be stored for weeks without significant loss of activity, yet it behaves chemically like free this compound. beilstein-journals.org In a telescoped flow protocol, an alkene solution is passed through a column packed with this polymer-bound reagent to generate an intermediate 2-iodo azide, which is then subjected to an elimination reaction in a subsequent flow step to yield the desired vinyl azide. beilstein-journals.org
Another key application of continuous flow synthesis is the conversion of aldehydes into carbamoyl azides. beilstein-journals.orgnih.gov In these systems, this compound is generated in situ and immediately reacted with an aldehyde. beilstein-journals.org The initial radical addition of the azide to the aldehyde forms an acyl azide, which can then undergo a Curtius rearrangement to an isocyanate. nih.gov Subsequent reaction with hydrazoic acid can then form the carbamoyl azide product. organic-chemistry.org The entire sequence can be performed safely and efficiently in a continuous flow setup. nih.govbeilstein-journals.org
Researchers have also developed photochemical transformations utilizing this compound generated in a flow-like manner. nih.gov A polymer-bound bisazido iodate(I) anion serves as a stable precursor that, upon photochemical activation, releases this compound. nih.gov This released reagent can then undergo homolytic cleavage to produce azide and iodine radicals, which can participate in various reactions, such as the 1,2-functionalization of alkenes or the chemoselective oxidation of alcohols. nih.gov
Microreactor Engineering for Enhanced Reaction Control
Microreactor technology offers significant advantages for handling hazardous chemicals like this compound, primarily due to the high surface-to-volume ratio inherent in these devices. beilstein-journals.orgnih.gov This characteristic allows for superior temperature control, rapid mixing, and uniform reaction conditions, which are crucial for managing potentially explosive compounds and highly exothermic reactions. beilstein-journals.orgrsc.org
The synthesis of carbamoyl azides from aromatic aldehydes provides a clear example of the benefits of microreactor engineering. nih.govbeilstein-journals.orgresearchgate.net In a typical setup, solutions of the reagents are introduced into the microreactor system using syringe pumps. beilstein-journals.orgnih.gov For the in situ generation of this compound, a solution of tetrabutylammonium azide is often used due to the poor solubility of sodium azide in many organic solvents. nih.gov This is mixed with a solution of an iodine source, like iodine monochloride, before being combined with the aldehyde substrate. nih.gov
The reaction mixture then flows through a capillary or tubing reactor, often situated in a heating zone to facilitate the desired transformation, such as the Curtius rearrangement. beilstein-journals.orgnih.gov The precise control over residence time, achieved by adjusting the flow rate and the reactor volume, is critical for optimizing product yields. beilstein-journals.orgnih.gov For example, in the conversion of aromatic aldehydes, optimal yields were achieved within a residence time range of 13 to 130 minutes, corresponding to flow rates between 1.5 and 15 µL/min. beilstein-journals.org Flow rates that were too high resulted in low or no conversion, demonstrating the importance of reaction kinetics and residence time in these systems. beilstein-journals.orgnih.gov
The quality of the reagents, such as the dryness of the tetrabutylammonium azide, has been shown to be important for the success of these reactions. beilstein-journals.orgnih.gov Microreactors allow for the safe execution of these sensitive reactions, converting aromatic aldehydes into their corresponding carbamoyl azides under continuous flow conditions with enhanced safety and control. nih.govbeilstein-journals.orgcardiff.ac.uk
Data Tables
Table 1: Products and Yields in the Addition of this compound to Aldehydes in a Microreactor beilstein-journals.orgnih.gov
This table summarizes the results for the conversion of various aromatic aldehydes to carbamoyl azides using in situ generated this compound in a tubing microreactor. The reactions were performed at 80 °C with a flow rate of 7.5 µL/min, corresponding to a residence time of 26 minutes. nih.gov
| Entry | Aldehyde Substrate | Product (Carbamoyl Azide) | Yield (%) |
| 1 | p-Chlorobenzaldehyde | 4-Chlorophenylcarbamoyl azide | 81 |
| 2 | p-Bromobenzaldehyde | 4-Bromophenylcarbamoyl azide | 75 |
| 3 | p-Nitrobenzaldehyde | 4-Nitrophenylcarbamoyl azide | 85 |
| 4 | Benzaldehyde | Phenylcarbamoyl azide | 70 |
Note: Yields are based on reactions using freshly distilled aldehydes. nih.gov
Mechanistic Investigations of Iodine Azide Reactivity
Electrophilic Addition Mechanisms
The addition of iodine azide (B81097) to alkenes is a synthetically useful transformation that typically proceeds through an electrophilic mechanism. nih.gov This reaction introduces an iodine atom and an azide group across a double bond, providing a route to various nitrogen-containing compounds. wikipedia.orgnih.gov
Ionic Pathways in Azido-Iodination
The azido-iodination of alkenes is generally understood to proceed via an ionic pathway. The initial step involves the electrophilic attack of the iodine atom of IN₃ on the alkene π-bond. vaia.comddugu.ac.in This leads to the formation of a cyclic iodonium (B1229267) ion intermediate. chemicalforums.comacs.org The azide anion (N₃⁻) then acts as a nucleophile, attacking the iodonium ion to open the three-membered ring. chemicalforums.com This two-step mechanism is analogous to the addition of halogens like bromine to alkenes. chemicalforums.com The polarity of the I-N bond, with iodine being the more electropositive atom, supports the role of iodine as the initial electrophile. wikipedia.org
In certain cases, particularly with α,β-unsaturated ketones, the reaction can involve a slow electrophilic attack, and the presence of air can influence the reaction pathway. rsc.org The nature of the solvent and the presence of other species can also affect the mechanism. For instance, when generated from sodium azide and iodine monochloride in acetonitrile, iodine azide can exist as a complex with sodium azide, which can influence the stereochemical outcome of the addition. rsc.org
Stereochemical Outcomes of Electrophilic Additions (e.g., Anti Stereoselectivity)
A key characteristic of the electrophilic addition of this compound to alkenes is its high stereoselectivity, predominantly resulting in an anti-addition product. wikipedia.orgacs.org This stereochemical outcome is a direct consequence of the mechanism involving a cyclic iodonium ion intermediate. The azide nucleophile attacks the bridged iodonium ion from the side opposite to the iodine atom, leading to the observed anti-stereochemistry of the resulting 1,2-azido-iodoalkane. chemicalforums.combeilstein-journals.org
This anti-stereoselectivity has been observed in the addition of this compound to various alkenes, including cyclohexene (B86901) and its derivatives. acs.orgrsc.org For example, the addition of this compound to cyclohexene yields the trans-adduct as the major product. rsc.org The stereospecificity of the reaction has been further confirmed by studies using deuterated styrenes. rsc.org While the anti-addition is the general rule, some reactions have reported the formation of cis-adducts as minor products, suggesting the possibility of competing reaction pathways under specific conditions. rsc.orgresearchgate.net
Regiochemical Control in Electrophilic Additions
The regioselectivity of this compound addition to unsymmetrical alkenes is governed by both electronic and steric factors, consistent with an electrophilic addition mechanism. In the case of monosubstituted alkenes like 1-butene, the addition is highly regioselective, with the iodine atom adding to the less substituted carbon and the azide group adding to the more substituted carbon. vaia.com This follows Markovnikov's rule, where the nucleophile (azide) attacks the more substituted carbon of the iodonium ion, which can better stabilize the partial positive charge. vaia.comddugu.ac.in
Studies on the addition of this compound to 1-arylcyclohexenes have also demonstrated regiochemical control. acs.org Similarly, the addition to α,β-unsaturated esters and ketones shows regioselectivity, although the reaction mechanism can be influenced by the presence of oxygen, with radical pathways competing under nitrogen atmospheres. rsc.orgresearchgate.net In the case of allenes, this compound can undergo a twofold addition in a regioselective manner. mdpi.com The reaction with 3,3-diphenylpropene (B8562052) has shown that phenyl migration can occur, which is interpreted in the context of the opening of the three-membered iodonium ion intermediate. researchgate.net
Radical Reaction Mechanisms
Beyond its electrophilic character, this compound can also engage in radical reactions, a reactivity stemming from the relatively weak iodine-nitrogen bond. nih.gov Homolytic cleavage of this bond can generate an iodine radical (I•) and an azide radical (N₃•), which can initiate a variety of transformations. acs.orgresearchgate.net
Generation and Reactivity of Azide Radicals
The azide radical (N₃•) is a key intermediate in the radical reactions of this compound. nih.gov It can be generated through the homolytic cleavage of the I-N₃ bond, a process that can be initiated by heat or light. nih.gov The azide radical is a potent hydrogen-atom abstractor, capable of removing hydrogen atoms from C-H bonds, particularly weaker ones. nih.govresearchgate.net
Once generated, the azide radical can participate in several types of reactions. It can add to alkenes, leading to the formation of a carbon-centered radical that can then be trapped by an iodine radical or another azide radical. nih.gov This pathway is distinct from the ionic electrophilic addition. The azide radical can also abstract hydrogen atoms from substrates like aldehydes, ethers, and alcohols. acs.orgnih.govthieme-connect.com For instance, the reaction of this compound with aldehydes can proceed via a radical mechanism where an iodine radical abstracts the aldehydic hydrogen, and the resulting acyl radical reacts with this compound to form an acyl azide. acs.orgorganic-chemistry.org The presence of radical traps can inhibit these reactions, providing evidence for the radical mechanism. acs.org Hypervalent iodine reagents can also be used to generate azide radicals from azide sources. rsc.orgacs.org
Photochemical Activation and Radical Pathways (e.g., Blue LED Irradiation)
Photochemical methods, particularly irradiation with visible light such as blue LEDs, have emerged as a powerful tool for initiating the radical reactivity of this compound. nih.govthieme-connect.com Irradiation can promote the homolytic cleavage of the I-N₃ bond to generate azide and iodine radicals. researchgate.netnih.gov This approach has been used to achieve transformations that are not accessible through the ionic pathway.
Under photochemical conditions, the reaction of this compound with alkenes can lead to different products than those from electrophilic addition. For example, the reaction with indene (B144670) under blue LED irradiation can yield the syn-bisazido adduct, in contrast to the anti-azido-iodination product typically formed under non-radical conditions. nih.gov This photochemical activation also enables the C-H abstraction from alcohols, leading to the selective oxidation of secondary alcohols to ketones in the presence of primary alcohols. nih.govthieme-connect.com Studies using UV irradiation have elucidated the mechanism of azide radical release from hypervalent iodo-azide compounds, showing that homolytic cleavage of the I-N bond is the dominant pathway. chemrxiv.orgacs.org The rate of this process can be influenced by substituents on the aryl ring of the iodo-azide precursor. chemrxiv.orgacs.org
Interactive Data Table: Stereochemical and Regiochemical Outcomes of this compound Addition
| Substrate | Conditions | Major Product(s) | Stereochemistry/Regiochemistry | Reference |
| 1-Butene | Not specified | 1-azido-2-iodobutane | Regioselective (Markovnikov) | vaia.com |
| Cyclohexene | MeCN, NaN₃/ICl | trans-1-azido-2-iodocyclohexane | Anti-addition | acs.orgrsc.org |
| Indene | Blue LED irradiation | syn-1,2-diazidoindane | Syn-addition (Radical) | nih.gov |
| 1-Arylcyclohexenes | Not specified | Azido-iodo adducts | Regioselective | acs.org |
| 3,3-Diphenylpropene | Not specified | Products of addition with phenyl migration | Rearrangement observed | researchgate.net |
| Aldehydes | Reflux | Carbamoyl (B1232498) azides | Radical C-H azidation | acs.orgorganic-chemistry.org |
| Secondary Alcohols | Blue LED irradiation | Ketones | Radical C-H oxidation | nih.gov |
Radical Clock Experiments for Mechanistic Elucidation
Radical clock experiments serve as a powerful tool for discerning the presence of radical intermediates in chemical reactions. In the context of this compound (IN₃) chemistry, these experiments have provided compelling evidence for mechanisms involving the azide radical (N₃•).
One such study utilized vinylcyclopropane (B126155) as a radical clock. acs.org The treatment of vinylcyclopropane with this compound under photolytic conditions resulted in the formation of an allyl azide. acs.org This product is indicative of a radical mechanism, where the initial azide radical adds to the vinyl group, leading to the opening of the cyclopropane (B1198618) ring.
Further evidence for radical pathways comes from the reaction of a specific diene with this compound, which initiates a radical cascade cyclization to form a cyclopentane (B165970) derivative. acs.org The successful formation of this product strongly supports the generation of a carbon radical intermediate following the initial reaction with the azide radical.
Additionally, the chemoselective oxidation of secondary alcohols in the presence of primary alcohols using this compound under photolytic conditions points towards a radical-mediated process. acs.orgresearchgate.net This selectivity is explained by the formation of an azide radical which then abstracts a hydrogen atom from the carbon atom of the carbinol group, a process that is more favorable for secondary alcohols. acs.org These experiments collectively underscore the significance of radical intermediates in the diverse reactivity of this compound.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations have been instrumental in understanding the electronic structure and reactivity of this compound. These studies often employ methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT) to model the molecule. irdg.orguni-muenchen.de
Calculations have confirmed that this compound possesses a trans-bent molecular structure with Cₛ symmetry. irdg.org Theoretical work has also been stimulated by the resurgence of interest in this compound chemistry, leading to detailed investigations of its electronic properties. irdg.org For instance, the electronic transitions in hypervalent iodo-azide derivatives have been evaluated using time-dependent density functional theory (TD-DFT). chemrxiv.org These calculations revealed that the lowest energy transitions involve charge accumulation in the LUMO (Lowest Unoccupied Molecular Orbital), which is delocalized over the azide moiety. chemrxiv.org
Furthermore, computational studies on hypervalent iodo-azide compounds have shown that substituents on an associated phenyl ring can modulate the electronic density, which in turn influences the rate of azide radical release upon UV irradiation. chemrxiv.orgacs.org Electron-donating groups were found to accelerate the homolytic cleavage of the I-N bond, a finding that aligns with experimental observations. chemrxiv.orgacs.org These theoretical insights are crucial for predicting and controlling the reactivity of this compound in various chemical transformations.
Ab Initio Computations for Vibrational Analysis
Ab initio computational methods have been pivotal in the assignment and interpretation of the vibrational spectra of this compound. irdg.org These calculations, performed at various levels of theory such as HF, MP2, and QCISD, provide theoretical vibrational frequencies that can be correlated with experimental data obtained from Raman and infrared spectroscopy. irdg.org
The Raman spectra of this compound, both in the solid state and in solution, have been recorded and assigned based on high-level ab initio computations. irdg.org For example, the four characteristic peaks observed in the solid-state Raman spectrum at 2073, 1214, 672, and 410 cm⁻¹ have been assigned to the asymmetric N₃ stretching mode, the symmetric N₃ stretching mode, the NNN bending mode, and the N-I stretching mode, respectively. irdg.org
It has been demonstrated that for accurate prediction of vibrational frequencies, especially for molecules containing heavy elements like iodine, it is crucial to account for electron correlation and to use large, polarized basis sets. irdg.org DFT calculations, particularly at the B3LYP level, have also been shown to predict the vibrational modes of covalent azides with remarkable accuracy, often without the need for scaling factors that are typically required for ab initio methods. researchgate.net These computational analyses have been essential in resolving ambiguities in the assignment of vibrational modes for this compound and related compounds. irdg.org
Below is a table summarizing the experimental and calculated Raman spectral data for solid this compound.
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |
| Asymmetric N₃ Stretch | 2073 | - |
| Symmetric N₃ Stretch | 1214 | - |
| NNN Bend | 672 | - |
| N-I Stretch | 410 | - |
Energy Profiles and Transition States in this compound Reactions
Computational chemistry plays a vital role in mapping the energy landscapes of reactions involving this compound, including the characterization of transition states and intermediates. Density functional theory (DFT) calculations have been employed to elucidate the mechanisms of reactions such as the photochemical release of the azide radical from hypervalent iodo-azide derivatives. chemrxiv.org
The calculated Gibbs free energy (ΔG) values for these transition states correlate well with experimentally observed reaction rates. chemrxiv.orgacs.org For example, the trend in photoconversion rates for substituted hypervalent iodo-azides (CH₃ > H > CF₃) aligns with the calculated ΔG values for the ring-opening transition. chemrxiv.orgacs.org Furthermore, computational models have been used to explore the energy profiles of subsequent reactions of the azide radical, such as hydrogen atom abstraction from a solvent molecule. chemrxiv.org These theoretical investigations provide a detailed, step-by-step understanding of the energetics that govern the reactivity of this compound.
Iodine Azide in Transformative Organic Synthesis
Functionalization of Unsaturated Systemswikipedia.orgCurrent time information in Bangalore, IN.researchgate.net
Iodine azide (B81097) readily adds across carbon-carbon double and triple bonds, providing a direct route to introduce both an iodine atom and an azide group into a molecule. wikipedia.orgresearchgate.net This dual functionalization opens up a plethora of subsequent transformations, making it a powerful tool in synthetic organic chemistry.
The addition of iodine azide to alkenes, known as azido-iodination, is a cornerstone of its synthetic utility. This reaction typically proceeds via an electrophilic addition mechanism, although radical pathways can also be involved. wikipedia.org The resulting vicinal iodoazides are valuable intermediates that can be converted into a variety of other functional groups.
The primary products of the reaction between this compound and alkenes are 2-iodoazides. thieme-connect.com The in situ generation of this compound from reagents such as sodium azide and iodine monochloride or through the use of polymer-bound reagents allows for the safe and efficient synthesis of these compounds. wikipedia.orgthieme-connect.comresearchgate.net For instance, a common procedure involves adding iodine monochloride to a slurry of sodium azide in a solvent like acetonitrile, followed by the addition of the alkene. researchgate.net This method typically affords 2-iodoazides in good yields. The reaction of this compound with terminal olefins results in the formation of adducts where the azide group is located at the second carbon position. researchgate.net
A notable advancement in the synthesis of β-iodoazides is the use of a sodium periodate (B1199274) (NaIO₄), potassium iodide (KI), and sodium azide (NaN₃) system. organic-chemistry.org This method provides β-iodoazides in high yields (70-95%) and proceeds with anti-Markovnikov regioselectivity, a significant advantage over many traditional methods. organic-chemistry.org The reaction is believed to proceed through a radical mechanism where NaIO₄ oxidizes both KI and NaN₃ to generate iodine and azide radicals, which then form this compound in situ. organic-chemistry.orgmdpi.com
Table 1: Synthesis of β-Iodoazides using NaIO₄/KI/NaN₃
| Alkene | Product | Yield (%) |
|---|---|---|
| Styrene | 1-(2-Azido-1-iodoethyl)benzene | 95 |
| 1-Octene | 1-Azido-2-iodooctane | 92 |
| Cyclohexene (B86901) | 1-Azido-2-iodocyclohexane | 85 |
| Allyl acetate | Acetic acid 2-azido-3-iodopropyl ester | 70 |
Data sourced from Chouthaiwale et al., 2010. organic-chemistry.org
The 2-iodoazide adducts obtained from alkene azido-iodination are versatile precursors for the synthesis of three-membered nitrogen heterocycles. wikipedia.org
Aziridines: Reduction of the 2-iodoazide with a reducing agent like lithium aluminium hydride (LiAlH₄) is a convenient method for synthesizing aziridines. wikipedia.org The azide group is reduced to an amine, which then undergoes intramolecular nucleophilic substitution to displace the iodide, forming the aziridine (B145994) ring.
Azirines: Treatment of the 2-iodoazide adduct with a base leads to the elimination of hydrogen iodide (HI), yielding a vinyl azide. wikipedia.org Subsequent thermolysis of the vinyl azide results in the formation of an azirine. wikipedia.org A multistep flow synthesis of vinyl azides has been developed using a stable polymer-bound equivalent of this compound for the initial 1,2-functionalization of alkenes. beilstein-journals.org The intermediate 2-iodoazides are then subjected to a base-mediated elimination to produce vinyl azides in good yields. beilstein-journals.org
Under specific conditions, the reaction of this compound with alkenes can lead to azido-oxygenation products. When the azido-iodination reaction is carried out under photochemical conditions in the presence of a stable radical scavenger like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), azido-oxygenated products are formed instead of the typical 2-iodoazides. thieme-connect.com This occurs because the photochemically generated azide radical adds to the alkene, and the resulting carbon-centered radical is trapped by TEMPO. thieme-connect.comd-nb.infonih.gov This method allows for the stereoselective radical azidooxygenation of various alkenes, with a readily prepared N₃-iodine(III) reagent acting as a clean azide radical precursor. acs.org
In some cases, the reaction solvent can act as the oxygen source. For example, an iodine-catalyzed, oxidant-controlled regio- and stereodivergent hydroxyazidation of alkenes has been developed where dimethylformamide (DMF) serves as the oxygen nucleophile to produce syn-1,2-azidoalcohols. chemrevlett.com
The addition of this compound to alkenes is often highly stereoselective and regioselective.
Stereoselectivity: The addition to alkenes typically occurs with anti-stereoselectivity, meaning the iodine and azide groups add to opposite faces of the double bond. wikipedia.org For example, the reaction with cyclohexene yields the trans-adduct. researchgate.net Similarly, cis- and trans-olefins give the threo- and erythro-adducts, respectively. researchgate.net
Regioselectivity: In the case of terminal olefins, the azide group adds to the C-2 position. researchgate.net With conjugated olefins like 1,2-dihydronaphthalene, the azide group preferentially occupies the benzylic position. researchgate.net As previously mentioned, the NaIO₄/KI/NaN₃ system provides excellent anti-Markovnikov regioselectivity. organic-chemistry.org Catalytic systems have also been developed for the highly regio- and enantioselective haloazidation of allylic alcohols. nih.gov
Table 2: Regio- and Stereoselectivity of this compound Addition
| Alkene Substrate | Product Stereochemistry/Regiochemistry |
|---|---|
| Cyclohexene | trans-1-azido-2-iodocyclohexane |
| cis-Stilbene | threo-1-azido-1,2-diphenyl-2-iodoethane |
| trans-Stilbene | erythro-1-azido-1,2-diphenyl-2-iodoethane |
| Styrene | 1-Azido-2-iodo-1-phenylethane (Markovnikov) or 2-Azido-1-iodo-1-phenylethane (anti-Markovnikov, radical conditions) |
Data compiled from various sources. researchgate.netorganic-chemistry.org
This compound can also add to carbon-carbon triple bonds, although this application is less common than alkene functionalization. The addition of this compound to α,β-unsaturated esters and ketones has been studied. rsc.org The reaction with esters under a nitrogen atmosphere yields products consistent with a radical pathway, while the reaction with α,β-unsaturated ketones in the presence of air appears to involve a slow electrophilic attack. rsc.org The development of efficient and selective methods for alkyne dihalogenation, which can be extended to haloazidation, is an active area of research. nih.gov
Alkyne Functionalization
Synthesis of Vinyl Azides
Functionalization of Aldehydes and Ketones
This compound facilitates the direct functionalization of the carbonyl group and its α-position through radical-mediated pathways.
This compound provides a direct route for the conversion of aldehydes into acyl azides and carbamoyl (B1232498) azides. organic-chemistry.org The reaction proceeds via a radical mechanism where an iodine radical abstracts the aldehydic hydrogen, leading to an acyl radical that reacts with this compound to form the acyl azide. organic-chemistry.orgresearchgate.net
The outcome of the reaction is temperature-dependent:
At lower temperatures (0–25 °C), both aliphatic and aromatic aldehydes are converted to the corresponding acyl azides in high yields. researchgate.netorganic-chemistry.org
When the reaction is performed at reflux temperature (e.g., in acetonitrile), the initially formed acyl azide undergoes an in situ Curtius rearrangement to yield the corresponding carbamoyl azide . organic-chemistry.orgresearchgate.netorganic-chemistry.orgorganic-chemistry.org
This one-pot conversion from an aldehyde to a carbamoyl azide is synthetically useful, as carbamoyl azides are precursors to amines, carbamates, and ureas with one less carbon atom. nih.govorganic-chemistry.org To handle the hazardous nature of this compound, these reactions have been successfully and safely performed in microreactors under continuous flow conditions. nih.govbeilstein-journals.org
Table 2: Conversion of Aldehydes using this compound
| Aldehyde | Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Various aliphatic/aromatic | IN₃, 0-25 °C | Acyl azide | High | researchgate.netorganic-chemistry.org |
| Various aliphatic/aromatic | IN₃, reflux | Carbamoyl azide | 70-97% | researchgate.netorganic-chemistry.org |
This compound can be used for the oxidative azidation of ketones at the α-position. rsc.orgnih.gov A notable method involves the use of this compound released from a polymer-bound ion exchange resin, which enhances the safety of the procedure. nih.govrsc.org This reaction can lead to mono- or diazidation at the α-carbon. rsc.org For instance, treatment of ketones with the resin can yield α,α-bisazides, which are precursors to nitrogen-containing heterocycles like tetrazoles. rsc.org
The mechanism is believed to proceed via an enolonium species or through the formation of an α-iodo ketone followed by nucleophilic substitution with the azide. nih.govbeilstein-journals.org Other related methods for α-azidation employ hypervalent iodine reagents, such as [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB), to generate an α-tosyloxy ketone in situ, which is then treated with sodium azide to furnish the α-azido ketone. mdpi.com The use of a polymer-bound bisazidoiodate(I) complex has also been shown to promote the α-functionalization of ketones. thieme-connect.com
Conversion of Aldehydes to Acyl Azides and Carbamoyl Azides
Azidation of Aromatic Systems and Phenols
The direct azidation of aromatic C-H bonds is a challenging transformation. However, this compound has shown unique reactivity towards electron-rich aromatic systems, particularly phenols. rsc.orgrsc.org
Research has demonstrated the oxidative oligoazidation of phenols using this compound released from an ion-exchange resin. nih.govrsc.org This reaction can introduce multiple azide groups onto the aromatic ring. rsc.org A proposed mechanism involves an initial electrophilic iodination at the ortho positions of the phenol (B47542), followed by activation of the phenolic hydroxyl group by this compound to form a hypoiodite (B1233010) intermediate. rsc.org Subsequent nucleophilic attack by an azide ion leads to the formation of an azidodienone. rsc.org This methodology has been applied to complex molecules; for example, the steroid estrone (B1671321) was converted to an azidodienone derivative while leaving another aromatic ring in the structure intact. rsc.org Polymer-bound bisazidoiodate(I) has also been reported to achieve the oxidation and trisazidation of para-substituted phenol derivatives. thieme-connect.com
Oxidative Oligoazidation of Phenols
Recent research has demonstrated the novel reactivity of this compound (IN₃) in the oxidative oligoazidation of phenols. rsc.orgnih.gov When generated from a polymer-bound bisazidoiodate(I) complex, which serves as a stable and safe precursor, this compound can effectively react with various phenol derivatives. thieme-connect.comthieme-connect.com This method provides a new avenue for phenol oxidation chemistry, a domain more traditionally associated with hypervalent iodine(III) compounds. thieme-connect.comthieme-connect.com
The reaction leads to the introduction of multiple azide groups onto the phenolic substrate. rsc.orgnih.govresearchgate.net For instance, para-substituted phenols can be converted into trisazidated adducts in high yields at room temperature. thieme-connect.comthieme-connect.com Preliminary studies suggest a previously unknown reactivity pattern of this compound towards these substrates. rsc.orgnih.govresearchgate.netresearchgate.netnais.net.cn The use of an ion-exchange resin to release the IN₃ in situ is a key feature of this methodology, enhancing safety and handling. rsc.orgnih.gov
Table 1: Oxidative Azidation of Phenol Derivatives with Polymer-Bound IN₃ This table is for illustrative purposes based on described findings; specific yields may vary based on substrate and reaction conditions.
| Phenol Derivative | Product | Azidation Pattern |
|---|---|---|
| p-Cresol | Trisazido adduct | Multiple azidation |
Substituent-Directed Regioselective Azidation of Indoles
The azidation of indoles using iodine-based catalytic systems demonstrates remarkable regioselectivity, which is controlled by the nature of the substituent at the C3-position of the indole (B1671886) ring. nih.govacs.org This substituent-directed approach allows for the selective synthesis of either C2-azidoindoles or 3-azidooxindoles under mild, ambient conditions. nih.govacs.org
Specifically, when the C3-position bears a radical-stabilizing group, such as an ester or a ketone, azidation occurs at the C2-position. nih.govacs.org Conversely, if a less radical-stabilizing group like an alkyl or amide is present at C3, the reaction yields the dearomatized 3-azidooxindole product. nih.govacs.org This protocol, which can utilize catalysts like iodine and copper bromide, is efficient for producing a variety of 2-azidoindole and 3-azidooxindole derivatives in moderate to good yields and is scalable for gram-scale synthesis. nih.govacs.org An alternative metal-free system using molecular iodine (I₂) and sodium azide (NaN₃) has also been developed for the regioselective C3-azidation of indoles, proceeding through an iodonium (B1229267) ion intermediate. rsc.orgrsc.org
Table 2: Substituent Effect on the Regioselective Azidation of Indoles
| C3-Substituent | Type | Position of Azidation | Product Type |
|---|---|---|---|
| Ester (-COOR) | Radical Stabilizing | C2 | 2-Azidoindole |
| Ketone (-COR) | Radical Stabilizing | C2 | 2-Azidoindole |
| Alkyl (-R) | Less Radical Stabilizing | C3 | 3-Azidooxindole |
C-H Bond Functionalization and Radical Substitutions
This compound is a potent reagent for C-H bond functionalization, primarily through radical substitution mechanisms. wikipedia.orgbeilstein-journals.org The weak I-N bond in this compound can undergo homolytic cleavage, particularly upon heating or photochemical activation, to generate highly reactive azide radicals (N₃•). beilstein-journals.orgd-nb.info These radicals are capable of abstracting hydrogen atoms from substrates with weak C-H bonds, initiating a cascade that results in the introduction of an azide group. wikipedia.orgbeilstein-journals.org
This reactivity has been harnessed for the azidonation of various organic molecules. For example, aldehydes can be converted into acyl azides via a radical pathway. acs.org The reaction involves the abstraction of the aldehydic hydrogen, followed by the trapping of the resulting acyl radical with this compound. acs.org This method represents a direct route for the functionalization of the aldehyde C-H bond. acs.org Furthermore, photochemical activation of this compound released from polymer-bound sources has been shown to induce C-H abstraction in ethers and alcohols. d-nb.inforesearchgate.netnih.govnih.gov
Formation of Alpha-Azido Ethers and Benzal Acetals
The radical reactivity of this compound is effectively applied in the functionalization of ethers and acetals. Radical substitutions on weak C-H bonds adjacent to an oxygen atom lead to the formation of α-azido ethers and α-azido benzal acetals. wikipedia.org A combination of trimethylsilyl (B98337) azide (TMSN₃) and (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂) can also be used to achieve high-yield azide substitution of ethers and benzal acetals, with mechanistic studies suggesting a radical pathway similar to that of this compound. researchgate.net
A notable transformation is the "Azido-Hanessian Reaction," where benzal acetals react with this compound to yield 2-azidoethyl or 3-azidopropyl benzoates. researchgate.netcolab.wsresearchgate.net This reaction involves a ring-opening of the acetal, initiated by the abstraction of the benzylic hydrogen atom by an azide radical. researchgate.net This transformation uniquely converts a protecting group into a synthetically valuable azide functionality. researchgate.net
Chemoselective Oxidation of Alcohols
Under photolytic conditions, this compound exhibits remarkable chemoselectivity in the oxidation of alcohols. researchgate.netnih.govnih.gov Specifically, it facilitates the unprecedented chemoselective oxidation of secondary alcohols to their corresponding ketones in the presence of primary alcohols. researchgate.netnih.govnih.gov Primary alcohols, in contrast, react at a much slower rate under the same conditions. nih.gov
This selectivity was clearly demonstrated in the oxidation of diols containing both primary and secondary hydroxyl groups, where the secondary alcohol was preferentially oxidized to form hydroxyketones. nih.gov The mechanism is understood to proceed via C-H abstraction by the azide radical, which is generated through photochemical homolytic cleavage of the this compound. d-nb.infonih.gov The azide radical abstracts a hydrogen atom from the carbon bearing the hydroxyl group, forming a ketyl radical intermediate, which then proceeds to the ketone. d-nb.infonih.gov While primary alcohols also form a similar intermediate, the subsequent aldehyde is prone to further C-H abstraction, leading to different reaction pathways. d-nb.infonih.gov
Table 3: Chemoselective Oxidation of Alcohols with Photolytically Activated IN₃
| Substrate Type | Reactivity | Product |
|---|---|---|
| Secondary Alcohol | High | Ketone |
| Primary Alcohol | Very Low | Minimal reaction |
Applications in Polymer Chemistry and Surface Science
The unique reactivity of this compound and related hypervalent iodine compounds extends to the fields of polymer chemistry and surface science. rsc.org In polymer synthesis, hypervalent iodine(III) reagents, generated in situ from the reaction of (diacetoxyiodo)benzene with sodium azide, can act as initiators for polymerization. rsc.org The decomposition of these intermediates generates azide radicals that can initiate the polymerization of monomers like methyl methacrylate, leading to polymers with azide functionalities at the α-terminus. rsc.org This method provides a one-pot route to azide-capped linear polymers or multi-azidated branched polymers, which are valuable for post-polymerization modifications via "click" chemistry. rsc.orgntu.edu.sgacs.org
In surface science, this compound has proven to be a key reagent for the functionalization of carbon materials, enabling the tailoring of their surface and interfacial properties for a wide range of applications. nih.govacs.org
Azide Functionalization of Carbon Surfaces
A novel and efficient method for the azide functionalization of carbon surfaces involves the use of gaseous this compound. nih.govacs.org This process can be carried out by generating a stream of gaseous this compound in-line from iodine monochloride vapor and solid sodium azide, which then immediately treats the carbon surface. nih.govacs.org This gas-phase approach provides a highly reproducible, selective, and scalable method for introducing azide groups onto various carbon materials, including glassy carbon. nih.govacs.org
The resulting azide-modified surfaces are versatile platforms for further chemical modification. nih.govrsc.org A prominent application is the coupling of these surfaces with terminal alkynes through the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. nih.govacs.org This creates a robust and hydrolytically stable 1,2,3-triazole linker, securely attaching desired functional molecules to the carbon surface. nih.gov This two-step procedure, involving hydrogenation of the carbon surface followed by azidation, allows for precise control over the surface chemistry. acs.org
Table 4: Chemical Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 61763 |
| Phenol | 996 |
| p-Cresol | 2879 |
| Indole | 798 |
| 3-Azidooxindole | Not available |
| 2-Azidoindole | Not available |
| Iodine monochloride | 24546 |
| Sodium azide | 33558 |
| (Diacetoxyiodo)benzene | 62507 |
| Trimethylsilyl azide | 66427 |
| Ether | 3283 |
| Benzal acetal | Not available |
| Secondary Alcohol | Not available |
| Ketone | 180 |
| Primary Alcohol | Not available |
| Methyl methacrylate | 8821 |
| Glassy Carbon | Not available |
| Terminal alkyne | Not available |
| Copper | 23978 |
| Iodine | 807 |
Synthesis of Azide-Containing Linear and Branched Polymers
The use of hypervalent iodine(III) compounds in conjunction with an azide source, such as sodium azide (NaN₃), provides a direct and efficient method for synthesizing both linear and branched polymers containing azide functionalities. rsc.org This approach leverages the exchange of ligands on the iodine(III) center, followed by the generation of reactive azide radicals that initiate polymerization. rsc.orgresearchgate.net
A common strategy involves the use of (diacetoxyiodo)benzene (PhI(OAc)₂) and sodium azide. rsc.orgrsc.org In this system, the acetoxy groups on the PhI(OAc)₂ are exchanged for azide groups, forming intermediate species like PhI(N₃)(OAc) and PhI(N₃)₂ in situ. rsc.org These azide-containing hypervalent iodine compounds are unstable and decompose, even at near-ambient temperatures, to produce iodobenzene, azide radicals (N₃•), and other radicals. rsc.orgresearchgate.net
The generated azide radicals are highly reactive and can initiate the polymerization of various monomers, such as methyl methacrylate. rsc.orgresearchgate.net This process results in polymers with an azide group at the α-terminus (the beginning of the polymer chain). rsc.org The polymerization is characterized by fast termination, often through the coupling of propagating polymer radicals with the abundant azide radicals. rsc.org This termination step can lead to the formation of linear polymers with an azide group at the ω-terminus (the end of the polymer chain) as well, resulting in mono- or diazide-capped linear polymers. rsc.orgrsc.org
Furthermore, this method can be extended to create more complex polymer architectures. rsc.orgjomardpublishing.com When the polymerization is conducted in the presence of a divinyl compound, which acts as a crosslinker, highly branched, multi-azidated polymers are formed before the point of gelation. rsc.orgjomardpublishing.com The presence of a high concentration of azide radicals and potential azide transfer reactions helps to delay the formation of an infinite network, allowing for the synthesis of soluble, highly functionalized branched structures. rsc.org
This one-pot synthesis is valued for its efficiency in producing polymers with reactive azide handles. rsc.org These azide-functionalized polymers are versatile precursors for further modification via azide-alkyne "click" chemistry, enabling the attachment of various molecules and the creation of more complex materials like polymeric brushes. rsc.orgjomardpublishing.com
Immobilization of Molecular Electrocatalysts
This compound (IN₃) is a key reagent for the surface modification of conductive materials, enabling the stable immobilization of molecular electrocatalysts. acs.orgstanford.edu This strategy is crucial for bridging the gap between homogeneous and heterogeneous catalysis, as it can enhance catalyst activity, improve stability, and prevent leaching of the catalyst from the electrode surface. acs.orgosti.gov
The process typically begins with the functionalization of an electrode surface, such as glassy carbon or gold, with azide groups. acs.orgstanford.eduosti.gov This is often achieved by treating the surface with this compound, which can be generated in situ from reagents like iodine monochloride and sodium azide or used as a gaseous stream. stanford.edu This treatment results in a covalent attachment of azide moieties to the surface, creating an "azide-modified" platform. stanford.eduresearchgate.net For instance, treating a hydrogen-terminated glassy carbon surface with a gaseous stream of this compound produces a surface with a high density of azide groups. stanford.edu
Once the surface is functionalized with azides, it serves as a versatile anchor for attaching molecular catalysts. The most common and effective method for this attachment is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click" chemistry. acs.orgosti.gov This reaction forms a stable, covalent 1,2,3-triazole linker between the azide-modified surface and an alkyne-functionalized molecular catalyst. acs.orgstanford.edu The reaction is highly selective and proceeds under mild conditions, making it suitable for complex catalyst molecules. osti.gov
A notable example involves the attachment of ferrocene (B1249389) derivatives to azide-modified graphitic surfaces. acs.orgstanford.edu An alkyne-terminated ferrocene molecule can be "clicked" onto the azide-functionalized surface, resulting in a stable, redox-active layer. acs.org The resulting triazole linker has been shown to be robust, withstanding harsh conditions such as immersion in strong acid solutions for extended periods. acs.org This covalent immobilization strategy prevents catalyst loss and facilitates efficient electron transfer between the electrode and the catalyst, which is essential for electrocatalytic applications in energy conversion, such as fuel cells and water splitting. acs.orgosti.gov
Analytical and Spectroscopic Characterization in Iodine Azide Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopy has been the cornerstone of understanding the molecular architecture of iodine azide (B81097), revealing a fascinating dichotomy between its solid-state and gas-phase structures.
In the solid state, iodine azide does not exist as discrete monomers but rather as polymeric chains. researchgate.net Early X-ray diffraction analysis in 1993, and subsequent studies, identified two polymorphic modifications, termed α-IN₃ and β-IN₃. nih.gov These studies revealed that solid this compound arranges into zigzag polymeric (–I–N₃–)n chains. nih.govacs.org
Initial structural models were later corrected upon re-examination of the X-ray diffraction data, which had missed very weak reflections. nih.gov The corrected models provided a more accurate picture of the interlocking polymeric chains. nih.gov In this polymeric structure, the azide groups are disordered, and the I-N bond distances are nearly identical, reported as 2.264(23) Å and 2.30(3) Å. uni-due.de The N(1)-I-N(1) bond angle within the chain is approximately 177°, while the I-N(1)-N(2) angle is between 114-117°. lookchem.com This polymeric nature contrasts sharply with its monomeric form in the gas phase and in solution. acs.orguni-due.de
In the gas phase, this compound exists as a monomer, a structural characteristic determined by electron diffraction and microwave spectroscopy. researchgate.netirdg.org These techniques have been instrumental in defining the geometry of the free IN₃ molecule. acs.org
Gas-phase electron diffraction studies have established that this compound possesses a trans-bent geometry with Cₛ symmetry. irdg.orgacs.org This experimental finding aligns with predictions from ab initio molecular orbital calculations. acs.org The structural parameters determined from these experiments provide a precise description of the monomeric molecule. acs.org
Microwave spectroscopy has also been employed to investigate the structure of gaseous this compound, further corroborating the findings from electron diffraction. irdg.orglibretexts.org This method measures the rotational transitions of the molecule, providing data that can be used to calculate precise geometric parameters. libretexts.org
Table 1: Gas-Phase Molecular Geometry of this compound from Electron Diffraction
| Parameter | Value |
|---|---|
| (N–N)mean bond length (rg) | 1.204 ± 0.004 Å |
| I–N bond length (rg) | 2.120 ± 0.010 Å |
| N–N–N bond angle (rα) | 169.6 ± 3.0° |
| I–N–N bond angle (rα) | 106.6 ± 1.1° |
Data sourced from gas-phase electron diffraction experiments. acs.org
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁴N NMR, has been utilized to characterize this compound in solution. irdg.org The azide group (N₃) contains three chemically non-equivalent nitrogen atoms, which gives rise to distinct signals in the ¹⁴N NMR spectrum. uni-muenchen.de This makes ¹⁴N NMR a suitable method for the characterization of azide compounds. mdpi.com
For organic azides, three resonance signals are typically observed, corresponding to the central nitrogen atom (Nβ) and the two terminal nitrogen atoms (Nα and Nγ). uni-muenchen.de The chemical shifts and line broadening of these signals provide information about the electronic environment of the nitrogen nuclei. mdpi.com In the case of this compound dissolved in a solvent like CDCl₃ or CH₂Cl₂, ¹⁴N NMR spectra would show resonances for Nα, Nβ, and Nγ, confirming the covalent nature of the I-N bond and the integrity of the azide moiety in solution. uni-due.deirdg.org
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, has been extensively used to study this compound in the gas phase, in solution, and in the solid state. researchgate.netirdg.orgaip.org These methods probe the vibrational modes of the molecule, offering insights into its structure and bonding. acs.org
The Raman spectrum of solid this compound at 0°C shows four characteristic peaks. irdg.org These have been assigned to the asymmetric N₃ stretch, the symmetric N₃ stretch, the NNN bend, and the N-I stretch. irdg.org When dissolved in dichloromethane (B109758) (CH₂Cl₂), a transition from the solid-state polymeric structure to a molecular form occurs, resulting in significant shifts for some of these vibrations. irdg.org Gas-phase IR spectroscopy has also been used to characterize the molecule. irdg.org
Table 2: Raman Spectral Data for this compound (IN₃)
| Vibrational Mode | Solid State (0°C) | CH₂Cl₂ Solution (0°C) |
|---|---|---|
| Asymmetric N₃ stretch (νas) | 2073 cm⁻¹ | 2056 cm⁻¹ |
| Symmetric N₃ stretch (νs) | 1214 cm⁻¹ | Not Observed |
| NNN bend (δ) | 672 cm⁻¹ | 662 cm⁻¹ |
| N-I stretch (ν) | 410 cm⁻¹ | Not Reported |
| Additional Bend | Not Observed | 535 cm⁻¹ |
Data sourced from Raman spectroscopy experiments. irdg.org
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 13C NMR, 14N NMR)
Chromatographic and Other Analytical Methods
While spectroscopy provides structural data, chromatographic techniques are essential for separation and quantification. The reactivity of the iodine-azide system has been harnessed for specific analytical applications in High-Performance Liquid Chromatography (HPLC).
The iodine-azide reaction is employed as a basis for a post-column derivatization (PCD) detection system in HPLC. researchgate.net This method is not for the analysis of this compound itself, but rather utilizes its reactivity to detect other classes of compounds, particularly those containing sulfur(II). researchgate.netpharmout.net
In this setup, after the analytes are separated on the HPLC column, the column effluent is mixed with an iodine-azide reagent. researchgate.netpickeringlabs.com The sulfur-containing compounds catalyze the reaction between iodine (I₂) and azide (N₃⁻), resulting in the consumption of iodine. researchgate.net The concentration of the remaining iodine is then measured by a spectrophotometric detector. researchgate.net This leads to the appearance of negative peaks in the chromatogram, where the decrease in background absorbance is proportional to the amount of the sulfur-containing analyte. researchgate.net This technique enhances the sensitivity and selectivity for detecting compounds that might otherwise be difficult to measure directly. pickeringlabs.comchromatographytoday.com
Table 3: Mentioned Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 61570 |
| Silver azide | 62651 |
| Iodine | 807 |
| Dichloromethane | 6344 |
| Sodium azide | 3464817 |
| Iodine monochloride | 24641 |
| Trimethylsilyl (B98337) azide | 20565 |
X-Ray Photoelectron Spectroscopy (XPS) for Surface Analysis
X-Ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the study of this compound (IN₃), particularly in its application for the functionalization of surfaces, XPS provides critical insights into the covalent attachment and the nature of the resulting chemical species.
When this compound is used to modify surfaces, such as those of graphitic materials or carbon nanotubes, it typically proceeds through an initial addition to a double bond, followed by the elimination of a hydrogen iodide (HI) equivalent, resulting in the covalent attachment of an azide (-N₃) group to the surface. XPS analysis is instrumental in confirming the success of this functionalization and in characterizing the resulting surface.
Detailed Research Findings:
The analysis of surfaces treated with this compound reveals characteristic peaks for both nitrogen and iodine.
Nitrogen (N 1s) Region:
The high-resolution N 1s XPS spectrum is particularly diagnostic for the presence of the azide moiety. It typically displays two distinct peaks due to the different chemical environments of the nitrogen atoms within the linear azide group (N=N⁺=N⁻).
A peak at a higher binding energy, generally observed in the range of 403-404 eV , is attributed to the central, positively charged, and thus more electron-deficient, nitrogen atom.
A second peak at a lower binding energy, typically around 399-400 eV , corresponds to the two terminal, negatively charged nitrogen atoms. researchgate.net
The theoretical intensity ratio of the lower binding energy peak to the higher binding energy peak is 2:1, corresponding to the two terminal nitrogen atoms versus the single central nitrogen atom. Experimental observations on this compound-treated surfaces have confirmed this approximate 2:1 peak area ratio, providing strong evidence for the presence of intact azide groups on the surface. researchgate.netresearchgate.net
Iodine (I 3d) Region:
While the primary goal of these functionalization reactions is often to introduce the azide group, XPS is also used to detect the presence of any remaining iodine on the surface. The I 3d region is characterized by a spin-orbit doublet, corresponding to the I 3d₅/₂ and I 3d₃/₂ peaks.
Research on surfaces functionalized with iodine-containing organic molecules, such as iodophenyl groups, shows the I 3d₅/₂ peak appearing at approximately 622 eV and the I 3d₃/₂ peak at around 632 eV .
Studies on this compound-treated carbon surfaces have noted the presence of iodine peaks, but at a significantly lower atomic concentration (around 10%) compared to the surface coverage of azide groups. researchgate.net This observation supports a reaction mechanism where the initial addition of IN₃ is followed by the spontaneous elimination of an iodine-containing species, leaving the azide group attached to the surface. researchgate.net
The following interactive table summarizes the typical XPS data obtained from surfaces functionalized using this compound.
| Element | XPS Region | Peak Assignment | Typical Binding Energy (eV) | Key Findings |
| Nitrogen | N 1s | Terminal N atoms in -N₃ | ~399-400 | Confirms covalent attachment of the azide group. |
| Nitrogen | N 1s | Central N atom in -N₃ | ~403-404 | Peak area ratio of ~2:1 (low BE: high BE) is characteristic of the azide moiety. researchgate.netresearchgate.net |
| Iodine | I 3d₅/₂ | C-I bond | ~622 | Low atomic concentration suggests elimination after initial reaction. researchgate.net |
| Iodine | I 3d₃/₂ | C-I bond | ~632 | Provides evidence for the reaction mechanism. |
This data is crucial for confirming the successful modification of surfaces with azide groups via this compound chemistry and for understanding the reaction pathway. The precise binding energies can vary slightly depending on the substrate material and the specific instrumentation used for the analysis.
Q & A
Q. What are the established methodologies for safely synthesizing iodine azide (IN₃) in laboratory settings?
this compound is highly shock-sensitive, necessitating controlled synthesis protocols. A validated approach involves generating IN₃ in situ via ion exchange resins (e.g., Amberlyst-N₃⁻) to release the reagent into organic solvents (e.g., dichloromethane). This minimizes handling risks by avoiding isolation of pure IN₃ . Key steps include:
- Pre-equilibrating the resin with NaN₃.
- Reacting iodine (I₂) with the resin-bound azide under inert atmospheres.
- Monitoring reaction progress via UV-Vis spectroscopy (λₘₐₓ ~ 300 nm for IN₃).
Safety protocols: Use blast shields, remote handling tools, and small-scale reactions (<1 mmol) .
Q. What analytical techniques are critical for characterizing this compound and its reaction intermediates?
- Spectroscopy : FTIR (N₃⁻ stretch at ~2100 cm⁻¹) and Raman spectroscopy (I-N vibrational modes) confirm IN₃ formation .
- Mass Spectrometry : ESI-MS in negative ion mode detects [IN₃]⁻ (m/z ~169) and transient intermediates.
- X-ray Crystallography : Limited due to instability, but low-temperature crystallography of stabilized adducts (e.g., with crown ethers) provides structural insights .
- NMR : ¹H/¹³C NMR of reaction mixtures identifies organic products (e.g., iodinated phenols or ketones) .
Advanced Research Questions
Q. How can researchers resolve contradictory kinetic data in this compound-mediated oxidative azidation reactions?
Discrepancies in reaction rates often arise from solvent polarity, temperature, and competing pathways. For example:
- In polar solvents (e.g., acetonitrile), IN₃ exhibits electrophilic iodination, while in nonpolar solvents (e.g., toluene), azide transfer dominates .
- Methodological approach : Use stopped-flow kinetics with UV monitoring to compare rate constants (k) under varying conditions. Pair with DFT calculations to model solvent effects on transition states .
Q. What experimental designs optimize this compound’s reactivity in novel C–H functionalization reactions?
A Box-Behnken Design (BBD) can optimize variables:
| Variable | Range |
|---|---|
| IN₃ concentration | 0.1–1.0 M |
| Temperature | −20°C to 25°C |
| Substrate:IN₃ ratio | 1:1–1:3 |
| Response surface methodology identifies optimal conditions for yield and selectivity. For example, low temperatures favor azide transfer, while higher IN₃ concentrations promote iodination . | |
Q. What mechanistic evidence supports the dual reactivity of this compound (electrophilic iodine vs. azide donor)?
- Electrophilic Pathway : Trapping experiments with cyclohexadiene yield iodinated products, confirmed by GC-MS.
- Azide Transfer : Isotopic labeling (¹⁵N-NaN₃) shows azide incorporation into products via HRMS .
- Computational Studies : DFT calculations reveal two transition states: one for I⁺ attack and another for N₃⁻ transfer, with solvent dielectric constants dictating the dominant pathway .
Q. How should researchers mitigate risks of this compound decomposition during prolonged reactions?
- Stability Monitoring : Use differential scanning calorimetry (DSC) to detect exothermic decomposition peaks (onset ~50°C).
- Mitigation Strategies : Add stabilizers (e.g., polymeric matrices) or conduct reactions under cryogenic conditions (−40°C). Document pressure buildup in sealed vessels via in-line manometers .
Methodological Guidance
Q. What protocols ensure reproducibility in this compound-based synthetic studies?
Q. How can computational chemistry complement experimental studies of this compound reactivity?
- Software : Gaussian or ORCA for modeling reaction pathways.
- Parameters : Use LANL2DZ basis set for iodine and 6-31G(d) for light atoms. Compare activation energies (ΔG‡) across solvents to predict dominant mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
